molecular formula C13H17FN2O2 B6644071 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide

4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide

Cat. No.: B6644071
M. Wt: 252.28 g/mol
InChI Key: SYUMRCSPQIEVCA-KIYNQFGBSA-N
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Description

4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide, also known as MPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide involves its binding to specific receptors in the brain, including the nicotinic acetylcholine receptor (nAChR) and the sigma-1 receptor (σ1R). This compound acts as a positive allosteric modulator of nAChR, enhancing its activity and increasing the release of neurotransmitters such as dopamine and acetylcholine. This compound also acts as an agonist of σ1R, which is involved in various physiological processes such as cell survival, stress response, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function, the modulation of dopamine release, and the protection of neuronal cells from oxidative stress and neurotoxicity. This compound has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a crucial role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its relatively high cost and limited availability, which may restrict its use in large-scale studies.

Future Directions

The potential applications of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide are vast, and several future directions can be explored. One direction is the development of novel drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of this compound in the treatment of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a tool to study the role of specific receptors in the brain and their potential therapeutic targets can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The synthesis of this compound involves the reaction between 4-fluoro-2-methylbenzoic acid and (S)-(-)-3-methoxypyrrolidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This compound acts as a positive allosteric modulator of nAChR and an agonist of σ1R, enhancing cognitive function, modulating dopamine release, and protecting neuronal cells from oxidative stress and neurotoxicity. While this compound has several advantages for lab experiments, including its high purity and stability, its relatively high cost and limited availability may restrict its use in large-scale studies. Several future directions can be explored, including the development of novel drugs based on the structure of this compound and the investigation of its potential role in the treatment of various neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide involves the reaction between 4-fluoro-2-methylbenzoic acid and (S)-(-)-3-methoxypyrrolidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%.

Scientific Research Applications

4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, this compound has been used as a tool to study the role of specific receptors in the brain and their potential therapeutic targets.

Properties

IUPAC Name

4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-8-5-9(14)3-4-10(8)13(17)16-11-6-15-7-12(11)18-2/h3-5,11-12,15H,6-7H2,1-2H3,(H,16,17)/t11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMRCSPQIEVCA-KIYNQFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2CNCC2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2CNC[C@@H]2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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